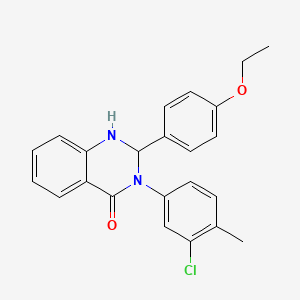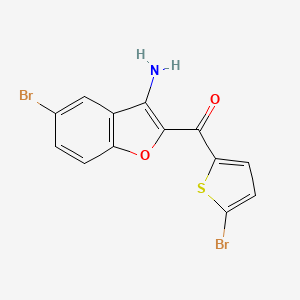
3-(3-chloro-4-methylphenyl)-2-(4-ethoxyphenyl)-2,3-dihydroquinazolin-4(1H)-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(3-chloro-4-methylphenyl)-2-(4-ethoxyphenyl)-2,3-dihydroquinazolin-4(1H)-one is a complex organic compound that belongs to the quinazolinone family. This compound is characterized by its unique structure, which includes a quinazolinone core substituted with chloro, methyl, and ethoxy groups. It has garnered interest in various fields of scientific research due to its potential biological and chemical properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3-chloro-4-methylphenyl)-2-(4-ethoxyphenyl)-2,3-dihydroquinazolin-4(1H)-one typically involves multi-step organic reactions. One common method includes the condensation of 3-chloro-4-methylbenzaldehyde with 4-ethoxyaniline to form an intermediate Schiff base. This intermediate is then cyclized using a suitable cyclizing agent, such as ammonium acetate, under reflux conditions to yield the desired quinazolinone compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The reaction conditions, such as temperature, pressure, and solvent choice, are carefully controlled to maximize efficiency and minimize by-products.
Analyse Chemischer Reaktionen
Types of Reactions
3-(3-chloro-4-methylphenyl)-2-(4-ethoxyphenyl)-2,3-dihydroquinazolin-4(1H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinazolinone derivatives with different oxidation states.
Reduction: Reduction reactions can modify the quinazolinone core, potentially leading to the formation of dihydroquinazolinone derivatives.
Substitution: The chloro and ethoxy groups can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Reagents like sodium hydroxide (NaOH) or hydrochloric acid (HCl) can facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinazolinone derivatives with additional oxygen-containing functional groups, while reduction may produce dihydroquinazolinone derivatives.
Wissenschaftliche Forschungsanwendungen
Chemistry: It serves as a building block for the synthesis of more complex organic molecules.
Biology: The compound has shown potential as a bioactive molecule with antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It may be used in the development of new materials with specific chemical properties.
Wirkmechanismus
The mechanism by which 3-(3-chloro-4-methylphenyl)-2-(4-ethoxyphenyl)-2,3-dihydroquinazolin-4(1H)-one exerts its effects is not fully understood. it is believed to interact with specific molecular targets and pathways within cells. For example, its antimicrobial activity may involve the inhibition of bacterial enzymes, while its anticancer properties could be related to the induction of apoptosis in cancer cells.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 3-(3-chlorophenyl)-2-(4-methylphenyl)-2,3-dihydroquinazolin-4(1H)-one
- 3-(4-chlorophenyl)-2-(4-ethoxyphenyl)-2,3-dihydroquinazolin-4(1H)-one
- 3-(3-chloro-4-methylphenyl)-2-(4-methoxyphenyl)-2,3-dihydroquinazolin-4(1H)-one
Uniqueness
3-(3-chloro-4-methylphenyl)-2-(4-ethoxyphenyl)-2,3-dihydroquinazolin-4(1H)-one is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both chloro and ethoxy groups on the quinazolinone core differentiates it from other similar compounds, potentially leading to unique reactivity and bioactivity profiles.
Eigenschaften
Molekularformel |
C23H21ClN2O2 |
|---|---|
Molekulargewicht |
392.9 g/mol |
IUPAC-Name |
3-(3-chloro-4-methylphenyl)-2-(4-ethoxyphenyl)-1,2-dihydroquinazolin-4-one |
InChI |
InChI=1S/C23H21ClN2O2/c1-3-28-18-12-9-16(10-13-18)22-25-21-7-5-4-6-19(21)23(27)26(22)17-11-8-15(2)20(24)14-17/h4-14,22,25H,3H2,1-2H3 |
InChI-Schlüssel |
IPOOPSKEWYSZEP-UHFFFAOYSA-N |
Kanonische SMILES |
CCOC1=CC=C(C=C1)C2NC3=CC=CC=C3C(=O)N2C4=CC(=C(C=C4)C)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![4-{(E)-[2-(cyanoacetyl)hydrazinylidene]methyl}-2-methoxyphenyl 3-chloro-1-benzothiophene-2-carboxylate](/img/structure/B11545232.png)
![5-{[1-(4-chlorophenyl)-5-hydroxy-3-methyl-1H-pyrazol-4-yl]methylidene}pyrimidine-2,4,6(1H,3H,5H)-trione](/img/structure/B11545240.png)
![2,6-bis(4-acetylphenyl)pyrrolo[3,4-f]isoindole-1,3,5,7(2H,6H)-tetrone](/img/structure/B11545249.png)
![4-bromo-2-[(E)-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-ylimino)methyl]phenol](/img/structure/B11545255.png)
![4-[(E)-({4-[(2E)-3-phenylprop-2-enoyl]phenyl}imino)methyl]phenyl (2E)-3-phenylprop-2-enoate](/img/structure/B11545256.png)
![N'-[(E)-(5-chloro-2-hydroxyphenyl)methylidene]-2-(4-chlorophenoxy)acetohydrazide](/img/structure/B11545257.png)
![4-[(3-methoxyphenyl)amino]-3,5-dinitro-N-[4-(octyloxy)phenyl]benzamide](/img/structure/B11545258.png)
![3-methyl-2-nitro-11H-indeno[1,2-b]quinolin-11-one](/img/structure/B11545259.png)
![1-[(4-methylphenyl)sulfonyl]-N'-[(E)-(4-nitrophenyl)methylidene]piperidine-4-carbohydrazide](/img/structure/B11545261.png)
![4-[(E)-({2-[(3-Methylphenyl)amino]acetamido}imino)methyl]phenyl 3-bromobenzoate](/img/structure/B11545263.png)
![1-(4-amino-1,2,5-oxadiazol-3-yl)-N'-[(E)-(4-methoxyphenyl)methylidene]-5-methyl-1H-1,2,3-triazole-4-carbohydrazide](/img/structure/B11545265.png)

![(5Z)-5-[(4-hydroxy-3-methoxyphenyl)methylidene]-1-(4-methoxyphenyl)-1,3-diazinane-2,4,6-trione](/img/structure/B11545274.png)
![4-[(E)-{2-[(3,4-dimethylphenoxy)acetyl]hydrazinylidene}methyl]-2-methoxyphenyl 2-iodobenzoate](/img/structure/B11545284.png)